Cas no 103494-99-1 (8,9-Dihydro-spiro7H-cyclopentafquinazoline-7,2'-1,3dithiolane-1,3(2H,4H)-dione)
8,9-Dihydro-spiro7H-cyclopentafquinazoline-7,2'-1,3dithiolane-1,3(2H,4H)-dione Chemical and Physical Properties
Names and Identifiers
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- 8,9-Dihydrospiro[cyclopenta[f]quinazoline-7,2'-[1,3]dithiolane]-1,3(2H,4H)-dione
- 8,9-Dihydro-spiro7H-cyclopentafquinazoline-7,2'-1,3dithiolane-1,3(2H,4H)-dione
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- Inchi: 1S/C13H12N2O2S2/c16-11-10-7-3-4-13(18-5-6-19-13)8(7)1-2-9(10)14-12(17)15-11/h1-2H,3-6H2,(H2,14,15,16,17)
- InChI Key: ZYLLSLNHWVMNNK-UHFFFAOYSA-N
- SMILES: S1CCSC21C1C=CC3=C(C(NC(N3)=O)=O)C=1CC2
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 0
- Complexity: 436
- XLogP3: 1.7
- Topological Polar Surface Area: 109
8,9-Dihydro-spiro7H-cyclopentafquinazoline-7,2'-1,3dithiolane-1,3(2H,4H)-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D450290-2.5mg |
8,9-Dihydro-spiro[7H-cyclopenta[f]quinazoline-7,2'-[1,3]dithiolane]-1,3(2H,4H)-dione |
103494-99-1 | 2.5mg |
$345.00 | 2023-05-18 | ||
| TRC | D450290-25mg |
8,9-Dihydro-spiro[7H-cyclopenta[f]quinazoline-7,2'-[1,3]dithiolane]-1,3(2H,4H)-dione |
103494-99-1 | 25mg |
$2738.00 | 2023-05-18 | ||
| TRC | D450290-1g |
8,9-Dihydro-spiro[7H-cyclopenta[f]quinazoline-7,2'-[1,3]dithiolane]-1,3(2H,4H)-dione |
103494-99-1 | 1g |
$ 14165.00 | 2022-06-05 | ||
| TRC | D450290-5g |
8,9-Dihydro-spiro[7H-cyclopenta[f]quinazoline-7,2'-[1,3]dithiolane]-1,3(2H,4H)-dione |
103494-99-1 | 5g |
$25274.00 | 2023-05-18 | ||
| TRC | D450290-1000mg |
8,9-Dihydro-spiro[7H-cyclopenta[f]quinazoline-7,2'-[1,3]dithiolane]-1,3(2H,4H)-dione |
103494-99-1 | 1g |
$17077.00 | 2023-05-18 | ||
| TRC | D450290-250mg |
8,9-Dihydro-spiro[7H-cyclopenta[f]quinazoline-7,2'-[1,3]dithiolane]-1,3(2H,4H)-dione |
103494-99-1 | 250mg |
$ 19000.00 | 2023-09-07 |
8,9-Dihydro-spiro7H-cyclopentafquinazoline-7,2'-1,3dithiolane-1,3(2H,4H)-dione Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Chih-Yu Chang,Yu-Chia Chang,Wen-Kuan Huang,Wen-Chi Liao,Hung Wang,Chieh Yeh,Bo-Chou Tsai,Yu-Ching Huang J. Mater. Chem. A, 2016,4, 7903-7913
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 8,9-Dihydro-spiro7H-cyclopentafquinazoline-7,2'-1,3dithiolane-1,3(2H,4H)-dione
Comprehensive Analysis of 8,9-Dihydro-spiro7H-cyclopentafquinazoline-7,2'-1,3dithiolane-1,3(2H,4H)-dione (CAS No. 103494-99-1): Properties, Applications, and Research Insights
The compound 8,9-Dihydro-spiro7H-cyclopentafquinazoline-7,2'-1,3dithiolane-1,3(2H,4H)-dione (CAS No. 103494-99-1) is a structurally unique heterocyclic molecule that has garnered significant attention in pharmaceutical and materials science research. Its complex spirocyclic architecture, featuring fused quinazoline and 1,3-dithiolane moieties, offers intriguing chemical properties and potential applications. This article delves into its molecular characteristics, synthetic pathways, and emerging uses while addressing frequently searched questions in scientific databases.
From a structural perspective, the spiro7H-cyclopentafquinazoline core contributes to the compound's rigidity, while the 1,3-dithiolane ring introduces sulfur-based reactivity. This combination makes CAS No. 103494-99-1 particularly interesting for drug discovery targeting enzyme inhibition, as evidenced by recent studies exploring its interactions with kinase proteins and epigenetic regulators. Researchers are actively investigating its potential as a scaffold for small-molecule therapeutics in oncology and metabolic disorders.
The synthetic route to 8,9-Dihydro-spiro7H-cyclopentafquinazoline-7,2'-1,3dithiolane-1,3(2H,4H)-dione typically involves multi-step cyclization reactions, with key steps including condensation of appropriate precursors followed by oxidative annulation. Recent advancements in green chemistry approaches have improved the yield and sustainability of its production, addressing environmental concerns frequently raised in modern chemical manufacturing.
Beyond pharmaceuticals, this compound shows promise in advanced materials applications. Its electron-rich dithiolane component enables potential use in organic semiconductors and conductive polymers, topics currently trending in materials science forums. The spirocyclic structure may also contribute to liquid crystal properties, making it relevant for display technologies.
Analytical characterization of CAS No. 103494-99-1 employs advanced techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry, which are frequently searched terms in analytical chemistry circles. These methods confirm the compound's purity and stereochemistry, crucial for research applications. Stability studies indicate that proper storage under anhydrous conditions at low temperatures maintains its integrity.
Current research trends involving this molecule focus on its structure-activity relationships (SAR) and molecular docking studies, particularly in computer-aided drug design. The scientific community shows growing interest in its potential as a privileged structure for medicinal chemistry, with several patent applications filed in recent years covering novel derivatives.
From a commercial perspective, the global market for specialty heterocycles like 8,9-Dihydro-spiro7H-cyclopentafquinazoline-7,2'-1,3dithiolane-1,3(2H,4H)-dione is expanding, driven by demand from contract research organizations and academic institutions. Suppliers typically offer it in milligram to kilogram quantities with >95% purity, catering to both screening and scale-up needs.
Environmental and safety assessments of CAS No. 103494-99-1 suggest standard laboratory handling procedures are sufficient, though comprehensive toxicological profiling remains an active area of investigation. Researchers emphasize the importance of proper personal protective equipment (PPE) when working with this compound, aligning with workplace safety protocols.
Future directions for this molecule include exploration of its chiral derivatives for asymmetric synthesis applications and investigation of its photophysical properties for potential use in organic electronics. The compound's versatility continues to inspire innovative applications across multiple scientific disciplines.
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